

# Validating LEB-03-145 Target Engagement in Cells: A Comparative Guide

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## Compound of Interest

Compound Name: LEB-03-145

Cat. No.: B12402045

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This guide provides a comprehensive comparison of methods to validate the cellular target engagement of **LEB-03-145**, a novel Deubiquitinase-Targeting Chimera (DUBTAC). We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.

## Introduction to LEB-03-145 and Target Engagement

**LEB-03-145** is a heterobifunctional molecule designed to stabilize the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It achieves this by recruiting the deubiquitinase OTUB1 to WEE1, thereby preventing its proteasomal degradation.<sup>[1]</sup> Validating that a molecule like **LEB-03-145** engages its intended target, WEE1, and initiates the desired downstream signaling in a cellular context is a critical step in its development as a potential therapeutic agent. This guide explores and compares the principal methods for confirming and quantifying this target engagement.

## Comparison of Target Validation Methods

Several orthogonal methods can be employed to validate the target engagement of **LEB-03-145**. Each technique offers unique advantages and provides a different facet of evidence for the molecule's mechanism of action.

Method	Principle	Key Readout	Advantages	Limitations
Western Blot	Immunodetection of WEE1 protein levels in cell lysates following treatment.	Increased WEE1 protein abundance.	Direct, quantitative measure of protein stabilization. Widely accessible.	Provides endpoint data; does not confirm direct binding.
Co-Immunoprecipitation (Co-IP)	Antibody-based pulldown of a target protein to identify interacting partners.	Detection of a ternary complex of LEB-03-145, WEE1, and OTUB1.	Confirms proximity of WEE1 and OTUB1 induced by LEB-03-145.	Can be prone to false positives; does not quantify binding affinity.
Cellular Thermal Shift Assay (CETSA)	Ligand binding increases the thermal stability of the target protein.	Shift in the melting temperature (T <sub>m</sub> ) of WEE1 in the presence of LEB-03-145.	Confirms direct target engagement in a cellular environment. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Can be technically challenging; requires specific antibodies for detection.
Quantitative Proteomics	Mass spectrometry-based global analysis of protein abundance changes.	Selective increase in WEE1 abundance with minimal off-target effects.	Unbiased, proteome-wide view of specificity. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>	Technically complex and requires specialized equipment and expertise.

## Quantitative Data Summary

The following table summarizes quantitative data on the stabilization of WEE1 by **LEB-03-145** and related DUBTACs in HEP3B cells, as determined by Western blot analysis.[\[1\]](#)

Compound	Linker	Concentration (μM)	Treatment Time (h)	Fold Increase in WEE1 Levels (normalized to DMSO)
LEB-03-144	C3 alkyl	1	24	~3.5
LEB-03-145	C5 alkyl	1	24	~4.0
LEB-03-146	PEG2	1	24	~3.8
LEB-03-153	No linker	1	24	No significant change
AZD1775 (WEE1 inhibitor)	N/A	1	24	No significant change
EN523 (OTUB1 recruiter)	N/A	1	24	No significant change
Bortezomib (Proteasome inhibitor)	N/A	1	24	~4.5

## Experimental Protocols

### Western Blot for WEE1 Stabilization

This protocol details the steps to assess the stabilization of WEE1 protein levels in cells treated with **LEB-03-145**.

Materials:

- HEP3B cells
- DMEM media with 10% FBS and 1% penicillin/streptomycin
- **LEB-03-145**, AZD1775, EN523, Bortezomib (10 mM DMSO stocks)
- RIPA lysis buffer with protease inhibitors

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibodies: anti-WEE1, anti-GAPDH
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Seed HEP3B cells in 6-well plates and allow them to adhere overnight.
- Treat cells with 1  $\mu$ M of **LEB-03-145**, control compounds, or DMSO for 24 hours.
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
- Normalize protein concentrations and prepare samples for SDS-PAGE.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with primary anti-WEE1 antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using ECL reagent and an imaging system.
- Strip the membrane and re-probe with anti-GAPDH as a loading control.

- Quantify band intensities using densitometry software.

## Co-Immunoprecipitation for WEE1-OTUB1 Interaction

This protocol is designed to confirm the **LEB-03-145**-induced proximity of WEE1 and OTUB1.

Materials:

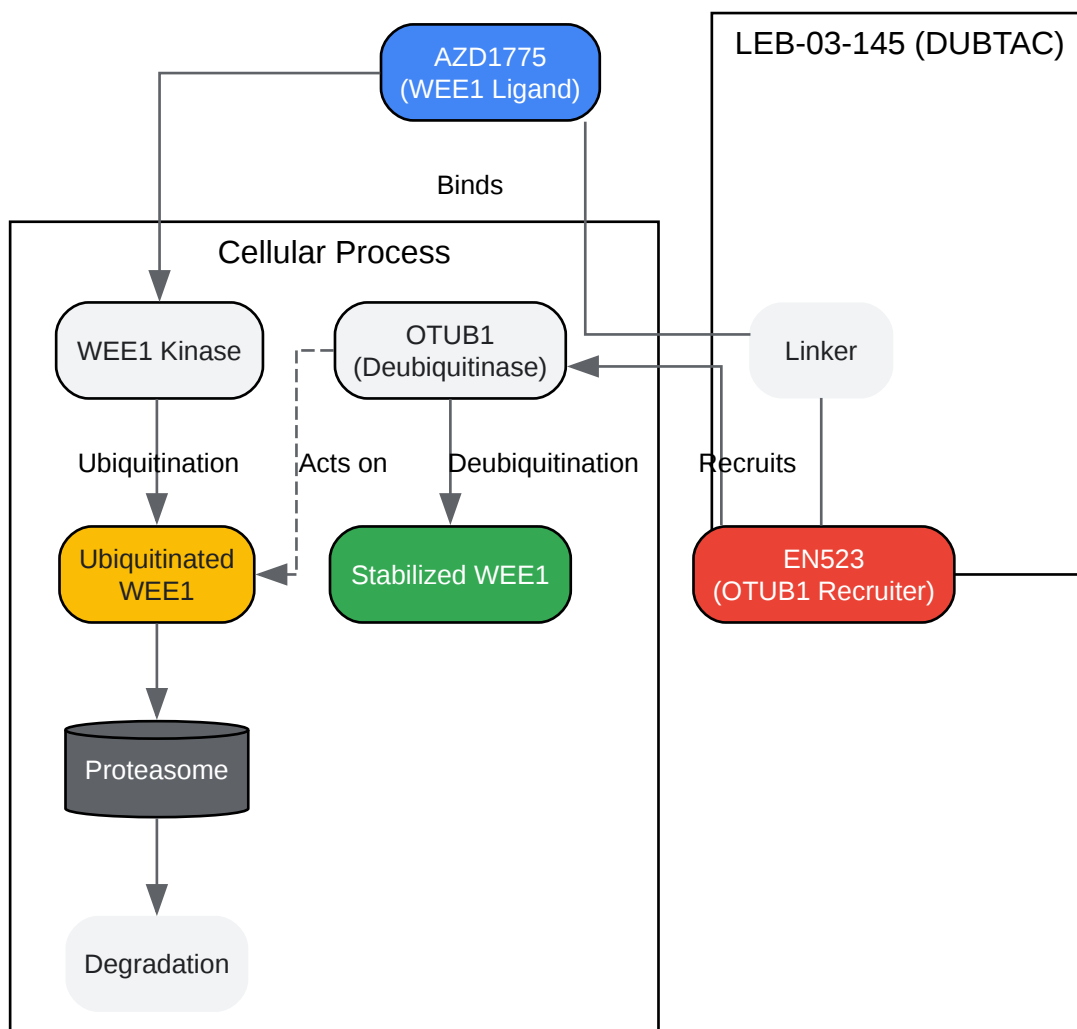
- HEK293T cells
- Transfection reagent
- Plasmids encoding tagged WEE1 (e.g., FLAG-WEE1) and OTUB1 (e.g., HA-OTUB1)
- **LEB-03-145** (10 mM DMSO stock)
- Co-IP lysis buffer
- Anti-FLAG antibody-conjugated magnetic beads
- Wash buffer
- Elution buffer
- Primary antibodies: anti-FLAG, anti-HA, anti-WEE1, anti-OTUB1

Procedure:

- Co-transfect HEK293T cells with plasmids encoding tagged WEE1 and OTUB1.
- After 24 hours, treat the cells with 1  $\mu$ M **LEB-03-145** or DMSO for 4-6 hours.
- Lyse the cells in Co-IP lysis buffer.
- Incubate the lysates with anti-FLAG magnetic beads to immunoprecipitate FLAG-WEE1.
- Wash the beads extensively with wash buffer.
- Elute the protein complexes from the beads.

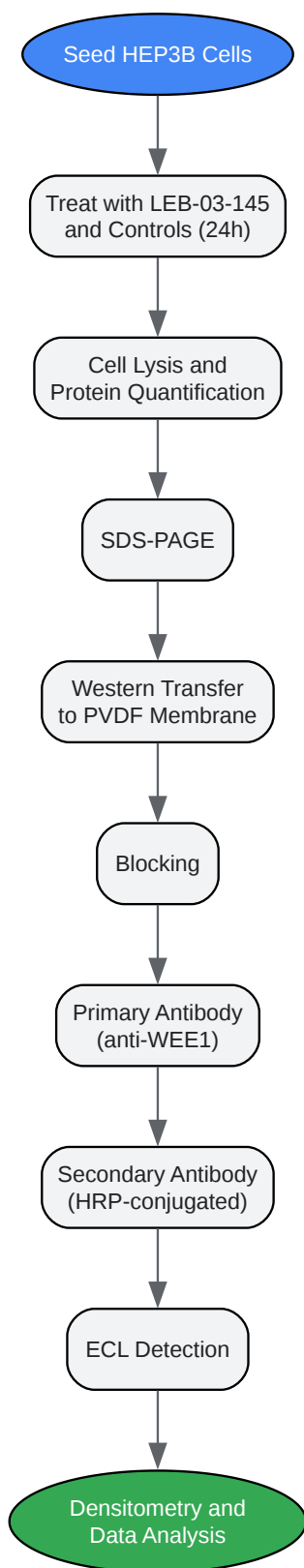
- Analyze the eluates by Western blot using antibodies against the tags (HA) or endogenous OTUB1 to detect co-immunoprecipitated OTUB1.

## Visualizations



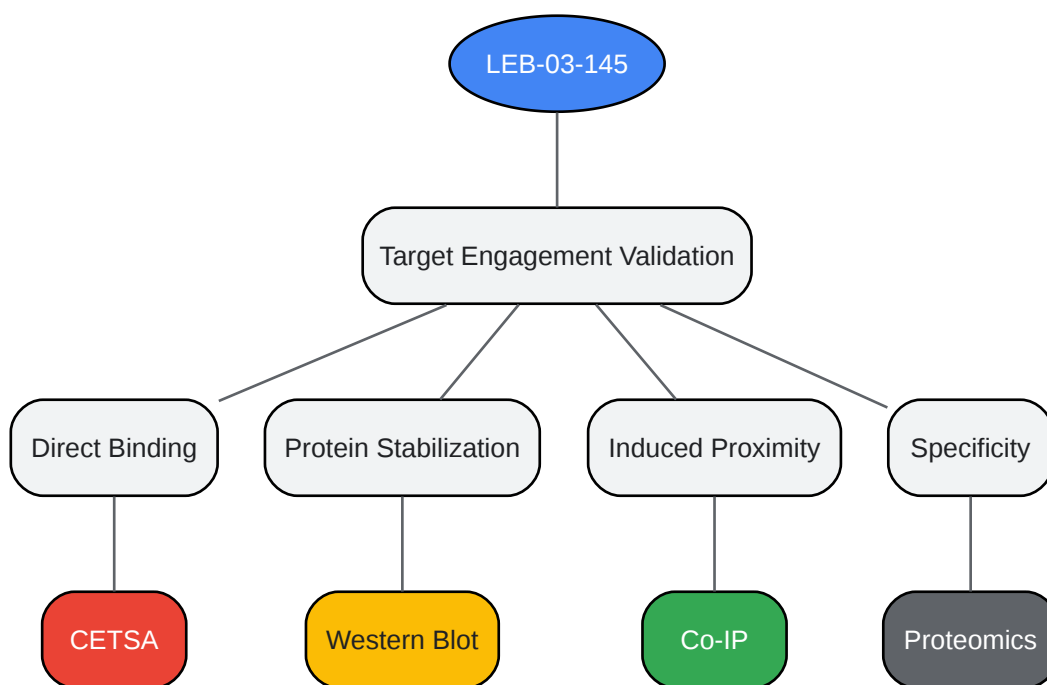
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Caption: Mechanism of **LEB-03-145**-mediated WEE1 stabilization.



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Caption: Experimental workflow for Western blot analysis.



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Caption: Logical relationship of target validation methods.

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